Indole-5-carbonitrile, 3-acetyl-
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Description
Indole-5-carbonitrile, also known as 5-Cyanoindole, is a chemical compound with the empirical formula C9H6N2 . It is a nitrogen-based heterocyclic scaffold that is frequently used in the synthesis of various organic compounds . It has a molecular weight of 142.16 .
Synthesis Analysis
Indole derivatives are synthesized through various methods. They are often used as precursors for the synthesis of active molecules . Indole-3-carbonitrile, for example, is used as a synthesis reagent for the preparation of biologically active indoles . The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . This structure allows for electrophilic substitution to occur readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis
Indole-5-carbonitrile is a powder solid that appears off-white and is odorless . It is soluble in chloroform, hexane, and methanol but insoluble in water .Safety And Hazards
Future Directions
Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future of indole-5-carbonitrile, 3-acetyl- and its derivatives looks promising in various fields.
properties
IUPAC Name |
3-acetyl-1H-indole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-3-2-8(5-12)4-9(10)11/h2-4,6,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQLJNFXIPOLHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169662 |
Source
|
Record name | Indole-5-carbonitrile, 3-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-5-carbonitrile, 3-acetyl- | |
CAS RN |
17380-19-7 |
Source
|
Record name | Indole-5-carbonitrile, 3-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-5-carbonitrile, 3-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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